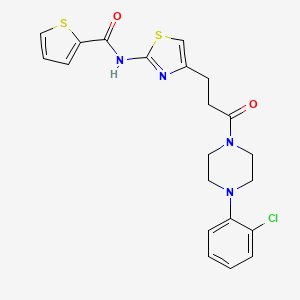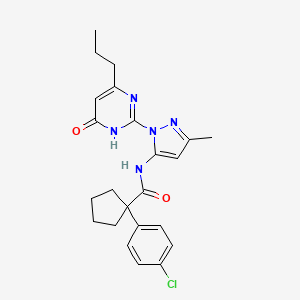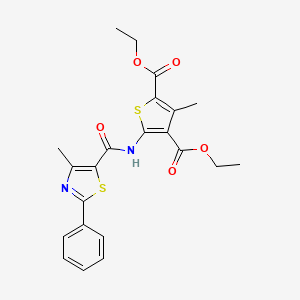
Diethyl 3-methyl-5-(4-methyl-2-phenylthiazole-5-carboxamido)thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed annulation reactions, as seen in the formation of 4-methylphenanthrenes using diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate and internal alkynes . Cycloaddition reactions are also common, such as the synthesis of triarylpyrroles from isothiazole dioxides , and the formation of diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate through 1,3-dipolar cycloaddition . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and MS data . These techniques allow for the determination of the arrangement of atoms within a molecule and can be used to confirm the successful synthesis of the desired compound.
Chemical Reactions Analysis
The related compounds exhibit a variety of chemical reactions. For instance, the cycloadducts formed from isothiazole dioxides can lose SO2 and diethylcyanamide under elevated temperatures or basic conditions to form triarylpyrroles . Similarly, the thieno[2,3-b]thiophenes undergo heterocyclization reactions with various reagents to yield a range of derivatives . These reactions highlight the reactivity of sulfur and nitrogen-containing heterocycles, which may also apply to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their functional groups and molecular structure. For example, the stability of 2-(diethylamino)thieno[1,3]oxazin-4-ones as inhibitors of human leukocyte elastase is attributed to the isosteric benzene-thiophene replacement, which enhances the stability of the acyl-enzyme intermediates . The antibacterial activity of triazole derivatives against Gram-positive and Gram-negative bacteria is another example of a chemical property derived from the compound's structure .
Scientific Research Applications
Inhibitory Activity and Chemical Stability
- A study by Gütschow et al. (1999) synthesized a series of related compounds, finding them to have inhibitory activity toward human leukocyte elastase (HLE), with one compound showing significant potency. Their stability was also noted, indicating potential for further pharmaceutical applications (Gütschow et al., 1999).
Synthesis of Derivatives and Biological Activity
- El-Saghier (1993) reported on the synthesis of various derivatives under specific conditions, demonstrating the versatility and potential for creating compounds with biological activity (El-Saghier, 1993).
Synthesis of Heterocyclic Compounds
- Kim & Kim (2000) discussed the synthesis of 3-alkylamino-5-arylthiophenes with different substituents. This work highlights the synthetic versatility of thiophene derivatives for the creation of various heterocyclic compounds (Kim & Kim, 2000).
Electrochromic Properties
- A study by Algi et al. (2013) explored the electrochromic properties of a new copolymer based on thiophene derivatives, indicating potential applications in devices like full-color electrochromic displays (Algi et al., 2013).
Nonlinear Optical Limiting
- Research by Anandan et al. (2018) focused on thiophene dyes with potential applications in optoelectronic devices, particularly for protecting human eyes and optical sensors, demonstrating their nonlinear optical limiting behavior (Anandan et al., 2018).
Antimicrobial and Anticancer Activities
- Mabkhot et al. (2017) synthesized novel thiophene-containing compounds and evaluated their antimicrobial and antifungal activities. These compounds demonstrated promising antibacterial and antifungal properties, especially against gram-negative bacteria (Mabkhot et al., 2017).
properties
IUPAC Name |
diethyl 3-methyl-5-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-5-28-21(26)15-12(3)16(22(27)29-6-2)30-20(15)24-18(25)17-13(4)23-19(31-17)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCNXTXCKDLTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-methyl-5-(4-methyl-2-phenylthiazole-5-carboxamido)thiophene-2,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2518908.png)
![N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide](/img/structure/B2518909.png)
![5-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2518911.png)

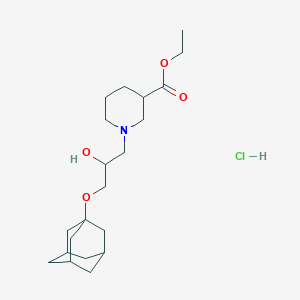
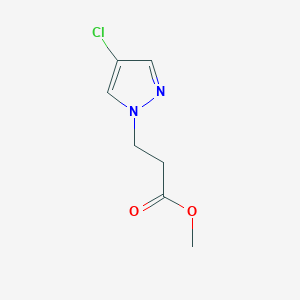
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2518918.png)
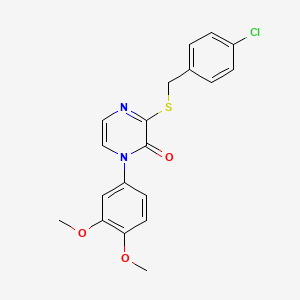
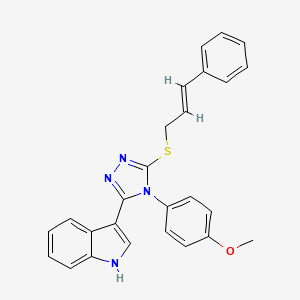
![3-[(4-Methylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2518921.png)
